molecular formula C26H45N3O8SSi2 B12802014 (1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)-3-N-allyluracil)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)

(1-(2',5'-Bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl)-3-N-allyluracil)-3'-spiro-5-(4-amino-1,2-oxathiole-2,2-dioxide)

Cat. No.: B12802014
M. Wt: 615.9 g/mol
InChI Key: LEMLPGUJAXTVGW-MKCJOVALSA-N
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Description

3Allyl-2’,5’diSilylSpiroU is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of silyl groups and the spirocyclic framework contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3Allyl-2’,5’diSilylSpiroU typically involves multiple steps, starting from readily available precursors. One common approach is the allylation of a suitable enamine or the allylboration of an aldehyde, followed by silylation to introduce the silyl groups. The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of 3Allyl-2’,5’diSilylSpiroU may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3Allyl-2’,5’diSilylSpiroU undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3Allyl-2’,5’diSilylSpiroU. These products can be further utilized in different applications depending on their functional groups .

Scientific Research Applications

3Allyl-2’,5’diSilylSpiroU has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 3Allyl-2’,5’diSilylSpiroU involves its interaction with specific molecular targets and pathways. The silyl groups and spirocyclic structure enable the compound to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3Allyl-2’,5’diSilylSpiroV
  • 3Allyl-2’,5’diSilylSpiroW
  • 3Allyl-2’,5’diSilylSpiroX

Uniqueness

3Allyl-2’,5’diSilylSpiroU stands out due to its specific spirocyclic structure and the presence of two silyl groups, which impart unique chemical properties and reactivity.

Properties

Molecular Formula

C26H45N3O8SSi2

Molecular Weight

615.9 g/mol

IUPAC Name

1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]-3-prop-2-enylpyrimidine-2,4-dione

InChI

InChI=1S/C26H45N3O8SSi2/c1-12-14-28-20(30)13-15-29(23(28)31)22-21(36-40(10,11)25(5,6)7)26(18(27)17-38(32,33)37-26)19(35-22)16-34-39(8,9)24(2,3)4/h12-13,15,17,19,21-22H,1,14,16,27H2,2-11H3/t19?,21-,22+,26?/m0/s1

InChI Key

LEMLPGUJAXTVGW-MKCJOVALSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1C2([C@H]([C@@H](O1)N3C=CC(=O)N(C3=O)CC=C)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=O)N(C3=O)CC=C)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N

Origin of Product

United States

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